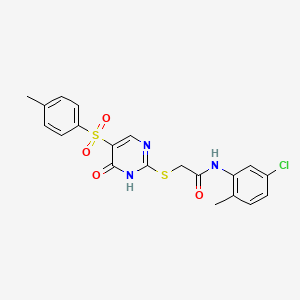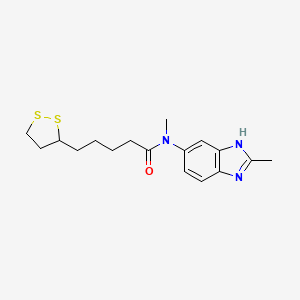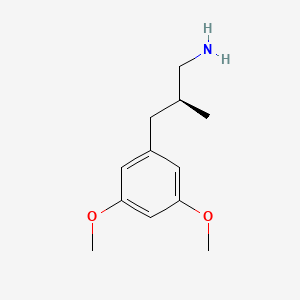![molecular formula C10H15FN2O3S B2413565 N-[(2-Methoxy-4,6-dimethylpyridin-3-yl)methyl]-N-methylsulfamoyl fluoride CAS No. 2411230-22-1](/img/structure/B2413565.png)
N-[(2-Methoxy-4,6-dimethylpyridin-3-yl)methyl]-N-methylsulfamoyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2-Methoxy-4,6-dimethylpyridin-3-yl)methyl]-N-methylsulfamoyl fluoride, also known as PMSF, is a chemical compound widely used in scientific research as a serine protease inhibitor. PMSF is a white crystalline powder with a molecular weight of 239.3 g/mol and a melting point of 95-97°C.
作用機序
N-[(2-Methoxy-4,6-dimethylpyridin-3-yl)methyl]-N-methylsulfamoyl fluoride irreversibly inhibits serine proteases by reacting with the active site serine residue. The reaction between this compound and serine proteases involves the formation of a covalent bond between the fluoromethyl group of this compound and the hydroxyl group of the serine residue. The resulting complex is stable and cannot be reversed by washing or dialysis.
Biochemical and Physiological Effects:
This compound has been shown to inhibit a wide range of serine proteases, including trypsin, chymotrypsin, thrombin, and plasmin. This compound has also been shown to inhibit the activity of some cysteine proteases, such as cathepsin B and papain. This compound can affect the activity of some non-protease enzymes, such as lipases and esterases, by modifying the active site serine residue. This compound has no significant effect on the activity of metalloproteases or aspartic proteases.
実験室実験の利点と制限
N-[(2-Methoxy-4,6-dimethylpyridin-3-yl)methyl]-N-methylsulfamoyl fluoride is a widely used serine protease inhibitor due to its high specificity, irreversibility, and stability. This compound is easy to use and can be added directly to the reaction mixture without the need for a purification step. This compound is also relatively inexpensive and readily available. However, this compound has some limitations. This compound can react with other nucleophiles in the reaction mixture, such as cysteine residues, leading to unwanted side reactions. This compound can also inhibit some non-protease enzymes, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the use of N-[(2-Methoxy-4,6-dimethylpyridin-3-yl)methyl]-N-methylsulfamoyl fluoride in scientific research. One area of interest is the development of more specific and potent serine protease inhibitors. Another area of interest is the application of this compound in the study of protease-mediated diseases, such as cancer and Alzheimer's disease. This compound can also be used in the development of new drugs targeting serine proteases. Finally, this compound can be used in the study of the structure and function of serine proteases, which can provide insights into their biological roles and potential therapeutic targets.
合成法
N-[(2-Methoxy-4,6-dimethylpyridin-3-yl)methyl]-N-methylsulfamoyl fluoride can be synthesized by reacting N-methylisothiourea sulfate with 2-methoxy-4,6-dimethylpyridine-3-carboxaldehyde in the presence of hydrogen fluoride. The resulting intermediate is then reacted with methyl chloroformate to yield this compound. The overall yield of this compound synthesis is about 50%.
科学的研究の応用
N-[(2-Methoxy-4,6-dimethylpyridin-3-yl)methyl]-N-methylsulfamoyl fluoride is widely used as a serine protease inhibitor in scientific research. Serine proteases are a class of enzymes that play important roles in many biological processes, including blood coagulation, digestion, and immune response. This compound can irreversibly inhibit the activity of serine proteases by forming a covalent bond with the active site serine residue. This compound is commonly used to inhibit serine proteases in protein purification, enzyme assays, and western blotting.
特性
IUPAC Name |
N-[(2-methoxy-4,6-dimethylpyridin-3-yl)methyl]-N-methylsulfamoyl fluoride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FN2O3S/c1-7-5-8(2)12-10(16-4)9(7)6-13(3)17(11,14)15/h5H,6H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFDPKHGVLVMTTN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1CN(C)S(=O)(=O)F)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(tert-Butoxycarbonyl)-8-cyano-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B2413486.png)
![2-Ethyl-5-((4-methylpiperazin-1-yl)(3-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2413487.png)
![N-(2-bromo-4-methylphenyl)-2-{[2-(1-naphthyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide](/img/structure/B2413488.png)





![(E)-methyl 2-(2-((3-(ethylsulfonyl)benzoyl)imino)-4,6-difluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2413500.png)
![3-(2,5-dimethylphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2413501.png)

![1-([2,3'-Bipyridin]-5-ylmethyl)-3-(4-(trifluoromethyl)phenyl)urea](/img/structure/B2413505.png)